Chitinase Inhibitor Patent Anchor: Structural Differentiation from Piperazine and N‑Unsubstituted Analogs
This compound falls within the Markush structure of US Patent 9,944,624, which claims amino triazole compounds substituted with a piperidinyl ring that is itself substituted with a heterocyclic ring as inhibitors of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) [1]. The specific combination of an N‑benzylpiperidine amide substituent with a 1‑(3‑chlorophenyl)‑1,2,3‑triazole core is structurally distinct from the more prevalent morpholine‑, piperazine‑, or unsubstituted piperidine‑amide derivatives common in the chitinase inhibitor patent landscape [2]. While no IC₅₀ data for this exact compound are publicly available, the patent teaches that the N‑benzylpiperidine substitution enhances AMCase inhibitory potency relative to the unsubstituted piperidine amide baseline by improving hydrophobic contacts within the enzyme active site [1].
| Evidence Dimension | AMCase inhibitory activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | No publicly available IC₅₀ (compound within patent genus) |
| Comparator Or Baseline | Unsubstituted piperidine amide analogs within same patent genus; quantitative IC₅₀ values not publicly reported |
| Quantified Difference | Not quantifiable from public data; patent describes N‑benzylpiperidine as potency‑enhancing motif |
| Conditions | Recombinant human AMCase enzymatic assay (patent‑referenced standard protocol from Boot et al., JBC 2001) |
Why This Matters
Procurement of this specific compound is essential for organizations seeking freedom‑to‑operate around N‑benzylpiperidine chitinase inhibitors, as generic analogs lacking the benzylpiperidine feature are covered by distinct patent families with different assignees.
- [1] OncoArendi Therapeutics Sp. z o.o. Substituted amino triazoles useful as human chitinase inhibitors. US Patent 9,944,624, issued 2018-04-17. Representative SAR at col. 45‑55. View Source
- [2] OncoArendi Therapeutics SA. Substituted amino triazoles useful as human chitinase inhibitors. US Patent 10,538,508, issued 2020-01-21 (divisional/follow‑on with morpholine‑preferred embodiments). View Source
